
1-Fluorononane
Overview
Description
1-Fluorononane is a fluorinated organic compound that is part of a broader class of organofluorine compounds. These compounds are characterized by having a carbon skeleton with fluorine atoms attached, which imparts unique physical and chemical properties compared to their hydrocarbon counterparts . While the specific details of 1-fluorononane are not directly discussed in the provided papers, insights can be drawn from the general behavior of fluorocarbons and related structures.
Synthesis Analysis
The synthesis of fluorinated organic compounds can involve various strategies, including direct fluor
Scientific Research Applications
Molecular Interactions and Thermodynamic Studies
Molar excess enthalpies and molecular interactions involving 1-fluoroalkanes, including 1-fluorononane, have been studied extensively. The binary liquid mixtures of 1-fluorononane with non-polar solvents like hexane, cyclohexane, benzene, or tetrachloromethane were analyzed using the DISQUAC group contribution model. This research provides valuable insights into the thermodynamic behavior and molecular interactions of 1-fluoroalkanes in different solvents, which is crucial for various applications in solution chemistry and materials science (Artal et al., 1991).
Electrophilic Fluorination
The field of electrophilic fluorination is a significant area of research involving organofluorine compounds. 1-Fluorononane, being a part of this group, relates to methods for introducing fluorine into organic molecules. Electrophilic fluorination is a promising area, with various fluorinating agents like Selectfluor being used for this purpose. This application is critical in pharmaceutical and material science research, where fluorination can alter the properties of organic compounds significantly (Singh & Shreeve, 2004).
Hydrology and Environmental Tracing
In hydrology, fluorocarbons like 1-fluorononane can be used as tracers. They are stable, non-reactive, and can be detected in extremely low concentrations. This makes them ideal for studying stream discharge and detecting the direction of groundwater flow. Their presence in groundwater can indicate recent recharge from atmospheric sources, providing essential data for environmental and hydrological studies (Thompson, Hayes, & Davis, 1974).
Positron Annihilation Studies
1-Fluorononane has been studied in the context of positron annihilation. This research addresses the origin of large positron annihilation rates observed for many molecules, including 1-fluorononane. The study provides insights into the interaction between positrons and molecules, which is significant for understanding fundamental aspects of particle physics and material science (Barnes, Gilbert, & Surko, 2003).
Organic Synthesis and Reactions
1-Fluorononane is relevant in the context of organic synthesis, particularly in reactions involving fluorine. Studies have explored the roleof reagent structure on the transformations of hydroxy-substituted organic molecules with N-Fluoro class fluorinating reagents, which are critical for understanding and developing new synthetic pathways in organic chemistry. Such studies potentially include compounds like 1-fluorononane, which can play a role in various synthetic processes (Zupan, Iskra, & Stavber, 1995).
Conformational Studies in Chemistry
Research on the conformational properties of compounds like 1-fluorosilacyclohexane, which may be related to 1-fluorononane, has been conducted. These studies involve gas electron diffraction, low-temperature NMR, and other spectroscopic methods. Understanding the conformational properties is crucial in the field of organometallic chemistry and material science, as it helps in predicting the behavior and reactivity of these compounds (Bodi et al., 2007).
Mechanism of Action
The mechanism of action of 1-Fluorononane is not well-studied, as it is primarily used as a solvent, reagent, and intermediate in organic synthesis.
Safety and Hazards
properties
IUPAC Name |
1-fluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPAUTYYXIENLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196789 | |
| Record name | Nonane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
463-18-3 | |
| Record name | 1-Fluorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluorononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about 1-fluorononane in the context of biopolymer production?
A1: 1-fluorononane stands out due to its ability to be utilized by the bacterium Pseudomonas oleovorans to produce unique copolyesters. This bacterium is known to produce polyhydroxyalkanoates (PHAs), biodegradable polymers with potential applications as bioplastics. When fed with 1-fluorononane, alongside other carbon sources like nonane and gluconate, P. oleovorans incorporates both the fluorinated and non-fluorinated carbon chains into the polymer structure. [, , ] This results in the production of poly(3-hydroxyalkanoates-co-3-hydroxy-ω-fluoroalkanoates), a novel class of copolyesters with altered properties compared to standard PHAs. []
Q2: What are the potential advantages of incorporating fluorine into these biopolyesters?
A2: While the provided research focuses primarily on the synthesis and characterization of these fluorinated copolyesters, the incorporation of fluorine atoms is known to influence polymer properties. Fluorine's high electronegativity and small atomic radius can impact a polymer's hydrophobicity, thermal stability, and crystallinity. [] Further research is needed to fully characterize and explore the potential applications of these novel fluorinated biopolyesters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





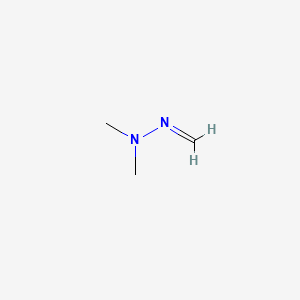

![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)


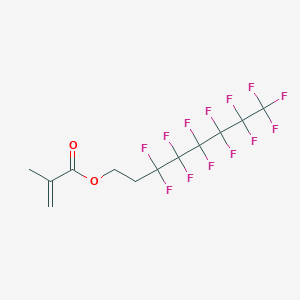
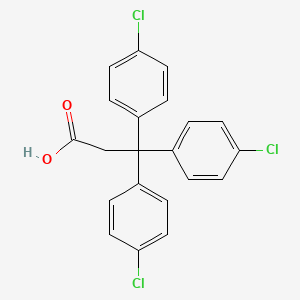

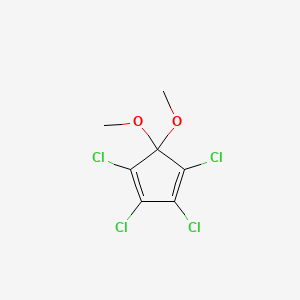
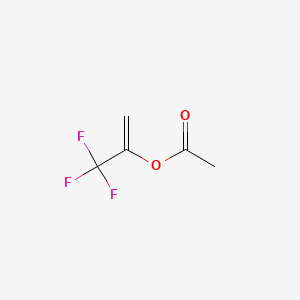
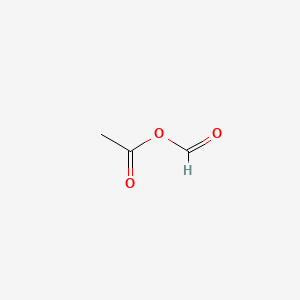
![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)